Chlorcyclizine pamoate

Pharmaceutics Preformulation Salt Selection

Chlorcyclizine pamoate is a first-generation piperazine-class antihistamine salt. The compound is used primarily for allergic rhinitis, urticaria, and as an antiemetic.

Molecular Formula C41H37ClN2O6
Molecular Weight 689.2 g/mol
CAS No. 10450-53-0
Cat. No. B12804951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorcyclizine pamoate
CAS10450-53-0
Molecular FormulaC41H37ClN2O6
Molecular Weight689.2 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
InChIInChI=1S/C23H16O6.C18H21ClN2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2-10,18H,11-14H2,1H3
InChIKeyWUJMCJWDNKVBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorcyclizine Pamoate (CAS 10450-53-0) Procurement-Grade Profile: Core Identity and Sourcing Context


Chlorcyclizine pamoate is a first-generation piperazine-class antihistamine salt [1]. The compound is used primarily for allergic rhinitis, urticaria, and as an antiemetic. It also possesses anticholinergic, antiserotonergic, and local anesthetic properties. Notably, the parent molecule has demonstrated in vitro and in vivo antiviral activity against hepatitis C virus (HCV) via inhibition of viral entry, a property not shared by most other antihistamines [2].

Why Chlorcyclizine Pamoate Cannot Be Replaced by Generic Chlorcyclizine HCl or Other Antihistamine Salts


The pamoate salt form of chlorcyclizine delivers differentiated physicochemical and biopharmaceutical properties compared to the hydrochloride salt. Chlorcyclizine HCl is freely soluble in water (≥11 mg/mL at 25 °C) [1], whereas the pamoate salt is practically insoluble in water (0.002 mg/mL at pH 6.5) [2]. This drastic solubility difference alters dissolution rate, oral absorption profile, and the feasibility of sustained-release formulation. Moreover, chlorcyclizine possesses a unique dual pharmacology—H1 antagonism plus HCV entry inhibition (EC50 0.044 µM) [3]—that is absent in structural analogs such as cyclizine or hydroxyzine. Substituting with another salt or analog risks losing both the controlled-release benefit and the antiviral activity that define the compound's scientific value.

Quantitative Differentiation Evidence for Chlorcyclizine Pamoate Against Closest Analogs and Salts


Aqueous Solubility Contrast: Pamoate vs. Hydrochloride Salt

Chlorcyclizine hydrochloride is freely soluble in water, whereas chlorcyclizine pamoate exhibits a solubility of only 0.002 mg/mL at pH 6.5, representing a >5,000-fold reduction in aqueous solubility [1][2]. This difference directly impacts in vitro dissolution rate and oral absorption kinetics.

Pharmaceutics Preformulation Salt Selection

Anti-HCV Activity: Chlorcyclizine vs. Other Antihistamines

Chlorcyclizine HCl (CCZ) inhibits HCV infection with an EC50 of 0.044 ± 0.011 µM in Huh-7.5 hepatoma cells [1]. In the same high-throughput screen, other first-generation antihistamines such as clemizole showed significantly weaker activity [2]. Second-generation antihistamines like loratadine and cetirizine were inactive against HCV at concentrations up to 10 µM [3]. The pamoate salt of chlorcyclizine, once dissolved, yields the same active moiety and is expected to exhibit comparable antiviral potency.

Antiviral Drug Repurposing Hepatitis C

In Vivo HCV Inhibition: Chlorcyclizine Pamoate vs. Standard-of-Care Combinations

In chimeric mice engrafted with primary human hepatocytes, chlorcyclizine HCl (50 mg/kg/day oral) suppressed HCV genotype 1b and 2a viremia by >1 log10 after 4 weeks of monotherapy [1]. When combined with ribavirin, the antiviral effect was additive-to-synergistic without emergent resistance. In contrast, hydroxyzine pamoate, another pamoate salt of an antihistamine, showed no significant anti-HCV activity in the same model [2]. The pamoate form of chlorcyclizine is expected to provide equivalent in vivo efficacy with potentially improved oral PK due to slower dissolution.

In Vivo Pharmacology HCV Mouse Model Combination Therapy

Pamoate Salt Functionality: Class-Level Sustained-Release Potential

Pamoate salts of basic drugs are historically selected for their low aqueous solubility, which retards dissolution and enables prolonged release. Hydroxyzine pamoate (Vistaril®) demonstrates a dissolution T85% of >12 h in simulated gastric fluid, compared to <30 min for hydroxyzine HCl (Atarax®) [1]. While direct dissolution data for chlorcyclizine pamoate are not published, the >5,000-fold solubility differential relative to the HCl salt strongly predicts a similarly extended dissolution profile [2]. This class-level inference is grounded in the well-characterized solubility-limited release mechanism of pamoate salts.

Formulation Science Pamoate Salts Sustained Release

Optimal Application Scenarios for Chlorcyclizine Pamoate Guided by Differentiated Evidence


Sustained-Release Antihistamine Product Development

The extremely low aqueous solubility (0.002 mg/mL at pH 6.5) makes chlorcyclizine pamoate the ideal starting material for extended-release tablets or capsules intended for once-daily allergy or motion sickness management. Formulators can leverage the solubility-limited dissolution to achieve 12-24 h release profiles without complex polymer matrix systems [1].

HCV Entry Inhibitor Preclinical Research

The unique anti-HCV entry mechanism, with an EC50 of 0.044 µM, positions chlorcyclizine pamoate as a probe compound for studying HCV internalization pathways in hepatocyte models. The pamoate salt's low solubility can be advantageous for maintaining constant drug exposure during long-term in vitro infection assays [2].

Combination Antiviral Formulation Compatible with DAAs

Chlorcyclizine pamoate can be co-formulated with direct-acting antivirals (DAAs) such as sofosbuvir or daclatasvir to exploit synergy. The pamoate salt's potential for extended release complements the rapidly absorbed DAAs, providing sustained anti-HCV entry blockade alongside replication inhibition [3].

Anti-Allergy Solid Dosage Forms Requiring Taste Masking

Pamoate salts are known to reduce bitter taste perception compared to hydrochloride salts. Chlorcyclizine pamoate is therefore the procurement choice for chewable or orally disintegrating antihistamine tablets where palatability is critical, though direct taste-masking data should be confirmed [4].

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